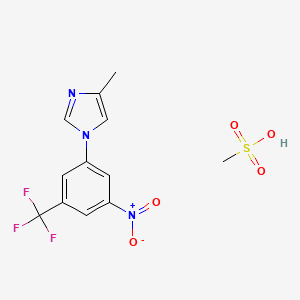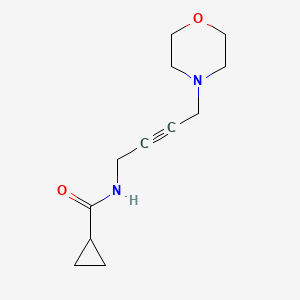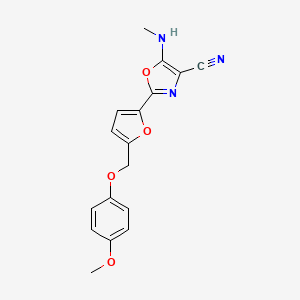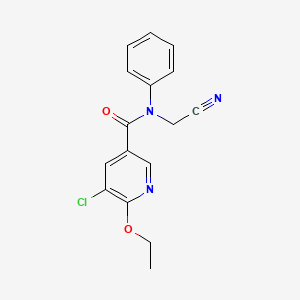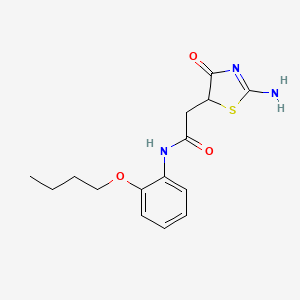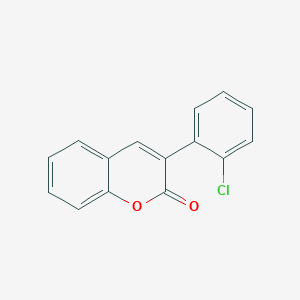
3-(2-Chlorophenyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Multicomponent Synthesis : A one-pot, three-component synthesis of chromen-2-one derivatives, closely related to 3-(2-Chlorophenyl)chromen-2-one, has been achieved using dimethylformamide as a solvent. This method highlights the compound's utility in facile and efficient synthetic chemistry (Raj Kumar Ramagiri & R. R. Vedula, 2014).
- Structural Analysis : The structure of 2-(4-Chlorophenyl)chromen-4-one, a compound structurally similar to 3-(2-Chlorophenyl)chromen-2-one, has been determined, emphasizing the importance of such compounds in crystallography and molecular analysis (Shailja Singh et al., 2011).
- Catalysis in Organic Synthesis : Polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been used in the Michael addition for synthesizing Warfarin and its analogs, where 4-hydroxy-3-(1-(4-chlorophenyl)-3-oxobutyl)-2H-chromen-2-one, a relative of 3-(2-Chlorophenyl)chromen-2-one, is a key intermediate (Matteo Alonzi et al., 2014).
Crystallographic and Spectroscopic Studies
- Crystal Structure Determination : Research has been conducted on the crystal structure of chromen-2-one derivatives, providing insight into their molecular geometry, which is crucial for understanding the chemical and physical properties of such compounds (I. Manolov et al., 2012).
- Fluorescence Studies : The synthesis of 3-(2-Hetarylethenyl)chromen-2-ones and their spectral and photochemical properties, including fluorescence patterns, have been explored. This research is significant for applications in photophysics and photochemistry (A. Y. Bochkov et al., 2008).
Potential Pharmacological Applications
- Antimicrobial Activity : Compounds such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile have shown promising antimicrobial activities, suggesting potential pharmacological applications for structurally related compounds like 3-(2-Chlorophenyl)chromen-2-one (R. M. Okasha et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Chlorophenyl)chromen-2-one may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It is known that similar compounds can interfere with various biological processes, such as estrogen synthesis, cell cycle progression, and cytochrome p450 1 inhibition . Therefore, it is plausible that 3-(2-Chlorophenyl)chromen-2-one may also interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(2-Chlorophenyl)chromen-2-one may also influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exhibit significant cytotoxic effects . This suggests that 3-(2-Chlorophenyl)chromen-2-one may also have potent effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJRAGZSWYBHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
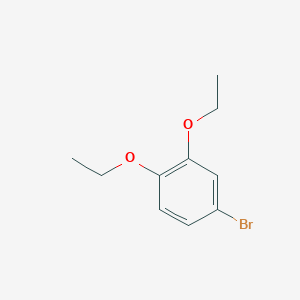
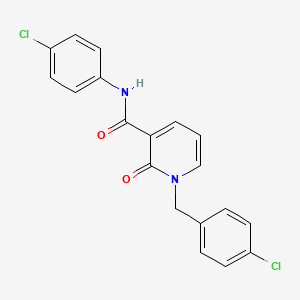
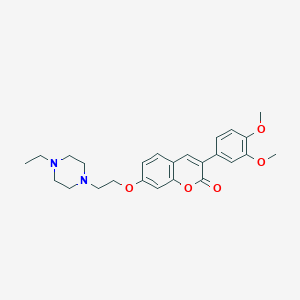
![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)
![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)
